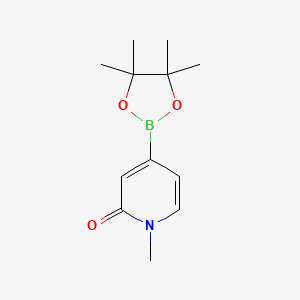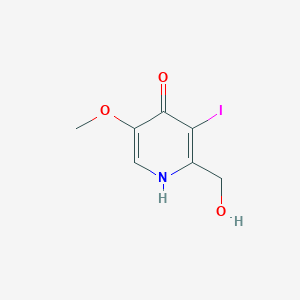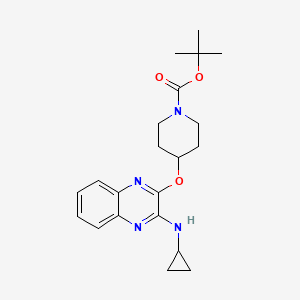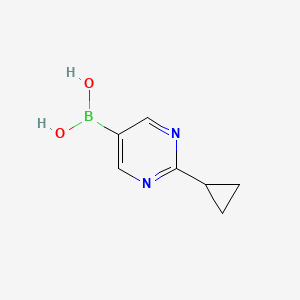
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
描述
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid (FTPA) is a synthetic compound with a variety of applications in the field of scientific research. FTPA is a unique compound with a wide range of potential uses due to its unique chemical structure and properties. FTPA is a fluorinated phenol derivative, with a pyridine ring and an acetic acid moiety. It has been used in various research studies due to its distinct properties, and its ability to interact with other molecules.
作用机制
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used in a variety of scientific research applications due to its ability to interact with other molecules. 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is capable of forming hydrogen bonds, electrostatic interactions, and hydrophobic interactions with other molecules. 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is also capable of forming covalent bonds with other molecules, which can be used to modify the properties of the target molecule.
Biochemical and Physiological Effects
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used in a variety of scientific research applications due to its ability to interact with other molecules. 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been shown to have a variety of biochemical and physiological effects, including modulating the activity of enzymes, affecting the expression of genes, and altering the structure of proteins. 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has also been shown to affect the activity of various hormones and neurotransmitters, as well as the activity of receptors.
实验室实验的优点和局限性
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is its ability to interact with other molecules, which allows it to be used to modify the properties of the target molecule. Additionally, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is relatively stable and is not prone to degradation. However, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is not water-soluble, which can limit its use in certain experiments. Additionally, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is toxic and should be handled with caution.
未来方向
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has a wide range of potential applications in the field of scientific research. One potential future direction is the use of 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid in drug discovery, as it has been shown to interact with other molecules and can be used to modify the properties of the target molecule. Additionally, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid could be used to study the effects of various compounds on cellular processes, as well as the activity of various hormones and neurotransmitters. Furthermore, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid could be used to detect and quantify specific biomarkers in biological samples, which could be used to diagnose and treat various diseases. Finally, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid could be used to study the effects of environmental pollutants on biological systems, as well as to develop new methods for the detection and removal of environmental contaminants.
科学研究应用
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used in a variety of scientific research applications, including drug discovery, medical diagnostics, and biochemical and physiological studies. In drug discovery, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used to identify and synthesize novel compounds with potential therapeutic effects. In medical diagnostics, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used to detect and quantify specific biomarkers in biological samples. In biochemical and physiological studies, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used to study the effects of various compounds on cellular processes.
属性
IUPAC Name |
2-[3-(4-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-9-3-1-8(2-4-9)10-5-6-12(14(16,17)18)19-11(10)7-13(20)21/h1-6H,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMFGMNVFKWYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Methylamino)-5-nitrophenyl]methanol](/img/structure/B1391032.png)
![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol](/img/structure/B1391033.png)

![7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1391035.png)






![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)


